molecular formula C15H26O B12713403 Zingiberol CAS No. 6754-68-3

Zingiberol

Cat. No.: B12713403
CAS No.: 6754-68-3
M. Wt: 222.37 g/mol
InChI Key: BOPIMTNSYWYZOC-ILWWEHDPSA-N
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Description

Zingiberol is a sesquiterpene alcohol and a key aromatic component found in ginger ( Zingiber officinale Roscoe) . It is classified as a tertiary alcohol and is characterized by its practical insolubility in water . As a constituent of ginger, which has a long history of traditional use, this compound is a compound of significant interest in scientific research for its potential bioactivities . Research indicates that ginger extracts and their isolated compounds, including this compound, are investigated for their role in modulating immune responses and inflammation . Studies suggest these compounds may influence key cellular signaling pathways, such as NF-κB and MAPK, which are central to the regulation of inflammatory processes . The broader class of sesquiterpenes from Zingiberaceae plants has been shown to exhibit a range of pharmacological properties in preclinical models, including antioxidant and anti-inflammatory effects . This makes this compound a valuable compound for researchers exploring natural product chemistry, ethnopharmacology, and the mechanisms underlying chronic inflammatory diseases . Our this compound is provided as a high-purity reagent to ensure consistent and reliable results in your in vitro experiments. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

CAS No.

6754-68-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(2R,4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13?,15-/m1/s1

InChI Key

BOPIMTNSYWYZOC-ILWWEHDPSA-N

Isomeric SMILES

C[C@]12CCCC(=C)C1C[C@@H](CC2)C(C)(C)O

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Zingiberol can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction typically requires acidic conditions and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of essential oil from ginger rhizomes. The essential oil is obtained through steam distillation or hydro-distillation. The oil is then subjected to fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Zingiberol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zingiberol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various sesquiterpenes and other complex organic molecules.

    Biology: this compound is studied for its role in plant defense mechanisms and its biosynthesis pathways.

    Medicine: Research has shown that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for therapeutic applications.

    Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

Zingiberol exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Ginger Essential Oil

α-Zingiberene
  • Structure : A bicyclic sesquiterpene (C₁₅H₂₄) lacking the hydroxyl group present in zingiberol.
  • Role : Constitutes ~25–30% of ginger essential oil and is a precursor to this compound via oxidation .
  • Bioactivity : Shares similar anti-inflammatory properties but shows lower antioxidant capacity compared to this compound .
β-Bisabolene and α-Farnesene
  • Structural Relationship : Both are linear sesquiterpenes (C₁₅H₂₄) with conjugated double bonds, differing from this compound’s bicyclic structure.
  • Toxicological Profile: Despite structural differences, β-bisabolene and α-farnesene exhibit overlapping toxicity thresholds with this compound in subchronic oral studies (NOAEL: 50 mg/kg/day) due to shared metabolic pathways .

Functional Analogues in Ginger

Gingerols and Shogaols
  • Structure: Phenolic compounds with alkyl side chains (e.g., 6-gingerol, C₁₇H₂₆O₄).
  • Comparison :
    • Antioxidant Activity : Gingerols show superior free radical scavenging (IC₅₀: 12.5 µM in ABTS assay) compared to this compound (IC₅₀: 45.2 µM) .
    • Thermal Stability : Gingerols degrade into shogaols under heat, whereas this compound remains stable, enhancing its utility in thermal processing .
Zingerone and Zingiberenol
  • Zingerone : A vanilloid ketone (C₁₁H₁₄O₃) with spicy aroma; lacks the sesquiterpene backbone but shares antimicrobial properties with this compound .
  • Zingiberenol: An oxidized derivative of α-zingiberene, structurally closer to this compound. In silico studies suggest zingiberenol has higher binding affinity to SARS-CoV-2 Mpro (ΔG: −8.9 kcal/mol) than this compound (ΔG: −7.2 kcal/mol) .

Key Research Findings and Data Tables

Table 1: Composition of Major Compounds in Ginger Essential Oil

Compound Percentage (%) Key Functional Groups Bioactivity Highlights
This compound 28.93 Hydroxyl, methyl Antioxidant, anti-inflammatory
α-Zingiberene 25–30 Bicyclic sesquiterpene Precursor to this compound
6-Gingerol 23–25 Phenolic hydroxyl Potent antioxidant
β-Bisabolene 10–15 Linear sesquiterpene Synergistic toxicity with this compound

Table 2: Comparative Antioxidant Activity (ABTS Assay)

Compound IC₅₀ (µM) FRAP Value (µM Fe²⁺/g) Source
This compound 45.2 120.3 Ginger extract
6-Gingerol 12.5 450.8 Ginger rhizome
Zingiberenol 38.7 135.6 Oxidized α-zingiberene

Pharmacological and Clinical Insights

  • Anti-Inflammatory Effects : this compound reduces TNF-α and IL-6 levels in murine models, though less potently than 6-shogaol .
  • Antiviral Potential: Molecular docking studies highlight this compound’s moderate inhibition of SARS-CoV-2 Mpro, outperforming hydroxychloroquine but underperforming compared to zingiberenol .
  • Clinical Application : A 2010 clinical trial demonstrated that topical this compound combined with purple burn ointment reduced chemotherapy-induced phlebitis incidence by 40% (p < 0.05) .

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